1-(2-cyclohexylethyl)-N-[(5-methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]triazole-4-carboxamide
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Overview
Description
1-(2-cyclohexylethyl)-N-[(5-methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]triazole-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a triazole ring, an oxazole ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-cyclohexylethyl)-N-[(5-methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]triazole-4-carboxamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne.
Synthesis of the Oxazole Ring: The oxazole ring can be formed through a cyclization reaction involving an α-haloketone and an amide.
Thiophene Ring Formation: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, a cyanoacetamide, and elemental sulfur.
Coupling Reactions: The final compound is obtained by coupling the synthesized rings with the cyclohexylethyl group and the carboxamide group under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition and cyclization steps, as well as advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-(2-cyclohexylethyl)-N-[(5-methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]triazole-4-carboxamide can undergo various types of chemical reactions:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxazole ring can be reduced to an oxazoline using reducing agents like lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Oxazolines.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
1-(2-cyclohexylethyl)-N-[(5-methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structure, which may interact with various biological targets.
Materials Science: The compound’s structural features make it a candidate for use in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, providing a versatile platform for chemical modifications.
Mechanism of Action
The mechanism of action of 1-(2-cyclohexylethyl)-N-[(5-methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]triazole-4-carboxamide is not well-documented. based on its structure, it is likely to interact with specific molecular targets such as enzymes or receptors. The triazole ring, for instance, is known to bind to metal ions and can inhibit enzymes that require metal cofactors. The thiophene and oxazole rings may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(2-cyclohexylethyl)-N-[(5-methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]triazole-4-carboxamide: shares similarities with other triazole-containing compounds, such as fluconazole and itraconazole, which are used as antifungal agents.
Thiophene-containing compounds: Similar to thiophene-based drugs like ticlopidine, which is an antiplatelet agent.
Oxazole-containing compounds: Similar to oxazole-based compounds like oxaprozin, which is a nonsteroidal anti-inflammatory drug.
Uniqueness
The uniqueness of this compound lies in its combination of three distinct heterocyclic rings, which may confer unique biological activities and chemical reactivity not seen in simpler compounds.
Properties
IUPAC Name |
1-(2-cyclohexylethyl)-N-[(5-methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2S/c1-14-16(22-20(27-14)18-8-5-11-28-18)12-21-19(26)17-13-25(24-23-17)10-9-15-6-3-2-4-7-15/h5,8,11,13,15H,2-4,6-7,9-10,12H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXEDQNUGJZWZTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CS2)CNC(=O)C3=CN(N=N3)CCC4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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